Cilostamide Exhibits 7‑Fold Higher Potency for PDE3A Compared to the Clinical PDE3 Inhibitor Cilostazol
In a recombinant enzyme assay using baculovirus‑expressed human PDE3A, cilostamide demonstrated an IC50 of 27 nM, whereas the clinically approved PDE3 inhibitor cilostazol exhibited an IC50 of approximately 200 nM [1]. This represents a 7.4‑fold difference in potency. The differential extends to PDE3B: cilostamide IC50 = 50 nM versus cilostazol IC50 ≈ 200–380 nM [2].
| Evidence Dimension | IC50 for PDE3A inhibition |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Cilostazol: 200 nM |
| Quantified Difference | 7.4‑fold lower IC50 (more potent) |
| Conditions | Recombinant human PDE3A expressed in Sf9 cells, cAMP hydrolysis assay |
Why This Matters
Researchers requiring maximal PDE3 inhibition at low nanomolar concentrations should select cilostamide over cilostazol to avoid under‑dosing and confounding off‑target effects.
- [1] Sudo T, Tachibana K, Toga K, Tochizawa S, Inoue Y, Kimura Y, Hidaka H. Potent effects of novel anti-platelet aggregatory cilostamide analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity. Biochem Pharmacol. 2000 Feb 15;59(4):347-56. View Source
- [2] Cilostazol IC50 for PDE3A and PDE3B: aggregated data from vendor product pages (Selleck, GLPBio, ApexBio) and primary literature; PDE3B IC50 ≈ 50 nM for cilostazol as reported in BindingDB entry BDBM50225508. View Source
